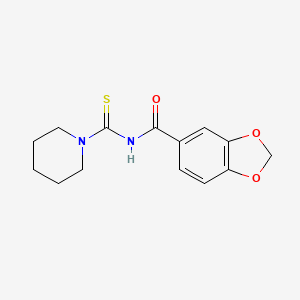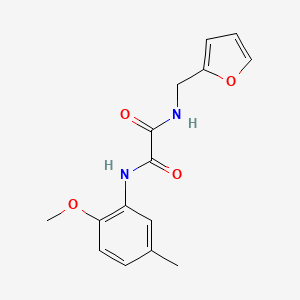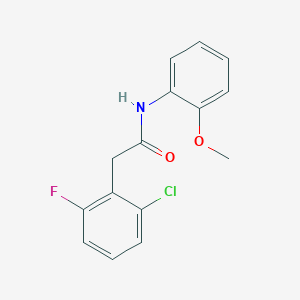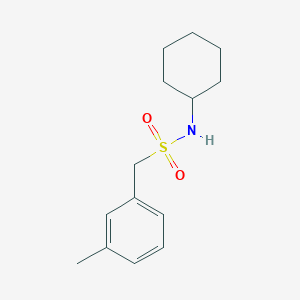![molecular formula C21H12ClNO5 B4679562 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone
Descripción general
Descripción
5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone, also known as CNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 409.81 g/mol.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is not fully understood, but studies suggest that it acts by inhibiting various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. This compound has also been shown to induce oxidative stress in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. This compound has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is its versatility, as it can be used in various fields, including materials science, pharmacology, and biochemistry. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its potential toxicity, as studies have shown that it can induce oxidative stress in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone research, including its potential use as a drug delivery system, its application in the synthesis of novel materials, and its use in the development of new cancer therapies. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone has been extensively studied for its potential applications in various fields, including materials science, pharmacology, and biochemistry. In materials science, this compound has been used as a precursor for the synthesis of various metal nanoparticles, including silver, gold, and platinum. In pharmacology, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, this compound has been used as a probe to study the binding properties of various proteins and enzymes.
Propiedades
IUPAC Name |
(3Z)-5-(4-chlorophenyl)-3-[[5-(2-nitrophenyl)furan-2-yl]methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO5/c22-15-7-5-13(6-8-15)20-12-14(21(24)28-20)11-16-9-10-19(27-16)17-3-1-2-4-18(17)23(25)26/h1-12H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIKGGZSRMYXPM-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4679480.png)
![3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B4679486.png)
![5-(2-furylmethylene)-3-[(4-phenyl-1-piperazinyl)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679488.png)
![1-ethyl-N-(3-{[(4-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4679492.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4679506.png)
![benzyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4679512.png)


![7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4679545.png)

![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4679557.png)

![5-(4-chlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4679589.png)
![N-butyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4679596.png)